(R)-8-Azaspiro[4.5]decan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(4R)-8-azaspiro[4.5]decan-4-ol |
InChI |
InChI=1S/C9H17NO/c11-8-2-1-3-9(8)4-6-10-7-5-9/h8,10-11H,1-7H2/t8-/m1/s1 |
InChI Key |
ICFSBLPTFPUIDL-MRVPVSSYSA-N |
Isomeric SMILES |
C1C[C@H](C2(C1)CCNCC2)O |
Canonical SMILES |
C1CC(C2(C1)CCNCC2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R 8 Azaspiro 4.5 Decan 1 Ol
Enantioselective Synthesis Strategies for the (R)-Isomer
Achieving the specific (R)-configuration at the chiral center of 8-Azaspiro[4.5]decan-1-ol requires sophisticated enantioselective strategies. These methods are designed to create the desired stereoisomer with high purity, avoiding the need for costly and resource-intensive chiral separation techniques. acs.org
Asymmetric Synthesis Approaches to (R)-8-Azaspiro[4.5]decan-1-ol
Asymmetric synthesis aims to directly create the chiral product from an achiral or racemic precursor. While direct asymmetric catalytic methods for many complex azaspirocycles are still under development, the principles are well-established in organic synthesis. acs.org These approaches often rely on chiral catalysts or reagents to influence the stereochemical outcome of a key bond-forming reaction. For related spirocyclic systems, methods such as asymmetric cyclopropanation catalyzed by rhodium or copper have been reported. acs.org The development of a direct, asymmetric catalytic method for the linchpin intermediates of these scaffolds is a primary goal to render syntheses more efficient and economical. acs.org
Application of Chiral Auxiliaries and Catalysis in Spiro[4.5]decane Synthesis
Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org This is a reliable and versatile strategy frequently employed in the early stages of drug development. wikipedia.org
The general process involves three main steps:
Attachment of the chiral auxiliary to the substrate molecule. numberanalytics.com
Performing the diastereoselective reaction, where the auxiliary's chirality sterically guides the formation of the new stereocenter. researchgate.net
Removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgnumberanalytics.com
A variety of chiral auxiliaries have been developed, many derived from inexpensive natural sources like camphor (B46023) or amino acids. numberanalytics.comresearchgate.net Evans' oxazolidinones, for instance, are widely used to direct alkylation and aldol (B89426) reactions with high diastereoselectivity by influencing the formation of specific metal enolates. wikipedia.orgresearchgate.net Similarly, pseudoephedrine can be used to form an amide, after which deprotonation and reaction with an electrophile occur with high facial selectivity. wikipedia.org
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Common Application(s) | Key Feature |
|---|---|---|
| Oxazolidinones | Aldol reactions, Alkylation reactions, Diels-Alder reactions | Substituted at the 4 and 5 positions to create steric hindrance, directing the approach of reagents. wikipedia.org |
| Camphorsultam | Various stereoselective transformations | Provides a strong bias for enolate diastereoface selection in bond formation. researchgate.net |
| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds | The methyl group directs the configuration of the addition product, which forms syn to the methyl group and anti to the hydroxyl group. wikipedia.org |
| (R)-pantolactone | Asymmetric Diels-Alder reactions | Used to create chiral acrylates that react with high diastereoselectivity. researchgate.net |
These auxiliary-controlled reactions can be integrated with other strategies, such as chiral catalysis, to achieve even greater levels of stereocontrol. numberanalytics.com
Biocatalytic Transformations for Chiral Azaspirocyclic Amines
Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for synthesizing chiral amines. nih.govmdpi.comwiley.com This approach utilizes enzymes to perform reactions with unparalleled selectivity and efficiency under mild, aqueous conditions. nih.govresearchgate.net
For the synthesis of chiral amines, several classes of enzymes are particularly relevant:
ω-Transaminases (ω-TAs): These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone substrate, producing a chiral amine. wiley.com Depending on the specific enzyme chosen, either the (R)- or (S)-enantiomer can be produced with high conversion and excellent enantiomeric excess (ee >99%). researchgate.net The industrial value of this method has been proven in the large-scale synthesis of pharmaceutical ingredients like sitagliptin. wiley.com
Imine Reductases (IREDs) and Amine Dehydrogenases (AMDHs): These enzymes catalyze the asymmetric reduction of imines or the reductive amination of ketones, respectively, to form chiral amines. nih.govmdpi.com
Monoamine Oxidases (MAOs): These enzymes can be used in deracemization processes, where they selectively oxidize one enantiomer of a racemic amine, which can then be non-selectively reduced back to the racemate, eventually converting the entire mixture to the desired single enantiomer. mdpi.com
Protein engineering and directed evolution have significantly expanded the substrate scope and catalytic efficiency of these enzymes, making them applicable to a wider range of complex molecules, including those with azaspirocyclic scaffolds. acs.orgnih.gov
Convergent and Divergent Synthetic Routes to the Azaspiro[4.5]decane Scaffold
The construction of the core 8-azaspiro[4.5]decane ring system can be achieved through various strategic approaches, including those that build the molecule piece by piece (convergent) or from a common intermediate (divergent). Key to these strategies are powerful ring-forming reactions.
Ring-Closing Metathesis (RCM) as a Key Spirocyclization Strategy
Ring-closing metathesis (RCM) is a widely used and powerful reaction in organic synthesis for forming unsaturated rings. wikipedia.org The reaction uses a metal catalyst, most famously Grubbs' ruthenium catalysts, to facilitate the intramolecular reaction between two terminal alkene groups within the same molecule. organic-chemistry.orgyoutube.com The major byproduct is typically ethylene (B1197577) gas, which is volatile, making the reaction thermodynamically favorable. wikipedia.orgorganic-chemistry.org
RCM is particularly effective for synthesizing 5- to 7-membered rings and has been successfully applied to the synthesis of spiro[4.5]decane-based natural products. wikipedia.orgresearchgate.net The strategy involves synthesizing a diene precursor containing the necessary atoms for the target ring, which is then subjected to the RCM catalyst to form the cyclic alkene.
Table 2: Overview of Ring-Closing Metathesis (RCM)
| Feature | Description |
|---|---|
| Reaction Type | Intramolecular olefin metathesis. wikipedia.org |
| Catalysts | Ruthenium-based catalysts (e.g., Grubbs' first, second, and third generation; Hoveyda-Grubbs catalysts) are common due to their functional group tolerance. organic-chemistry.org |
| Mechanism | Proceeds through a metallacyclobutane intermediate. wikipedia.orgorganic-chemistry.org |
| Driving Force | Formation of a stable cyclic alkene and the removal of volatile ethylene from the reaction mixture. organic-chemistry.org |
| Applications | Widely used in natural product synthesis and for creating complex cyclic and spirocyclic frameworks. wikipedia.orgresearchgate.net |
The versatility and functional group tolerance of modern RCM catalysts make this a key strategy for constructing the carbocyclic or heterocyclic rings found in spiro compounds like 8-azaspiro[4.5]decane.
Intramolecular Cyclization Reactions in 8-Azaspiro[4.5]decane Formation
Beyond RCM, a variety of other intramolecular cyclization reactions are employed to form the azaspiro[4.5]decane scaffold. These methods often rely on forming a key carbon-carbon or carbon-nitrogen bond to close the second ring onto a pre-existing cyclopentane (B165970) or piperidine (B6355638) ring.
Notable intramolecular cyclization strategies include:
Oxidative Cyclization: Olefinic precursors can undergo oxidative cyclization to form the spirocyclic system. documentsdelivered.com
Lewis Acid-Mediated Spirocyclization: Cyclic N-acyl-N,O-acetals can be induced to cyclize in the presence of a Lewis acid, leading to the formation of 1-azaspirocycles. researchgate.net
[3+2] Cycloaddition: The reaction of azomethine ylides with suitable dipolarophiles can lead to the stereoselective formation of spiro-pyrrolidine systems, which are a core component of the 8-azaspiro[4.5]decane structure. researchgate.net
Dearomative Spirocyclization: A one-pot dearomative spirocyclization of ynamides can be achieved through a copper-catalyzed carbomagnesiation followed by a Lewis acid-induced cyclization to form aza-spiro scaffolds. rsc.org
These varied approaches provide a robust toolkit for synthetic chemists to construct the 8-azaspiro[4.5]decane core, which can then be further functionalized to produce the target molecule, this compound.
Multi-component Reactions for Spirocyclic System Construction
A notable example demonstrating the power of MCRs in building spiroheterocycles is the three-component reaction between alkyl isocyanides, acetylenic esters, and derivatives of 4-arylidene-isoxazol-5(4H)-one. nih.gov This catalyst-free approach proceeds through the in situ generation of a zwitterionic intermediate from the isocyanide and acetylenic ester, which then undergoes a cascade reaction with the isoxazolone derivative to yield highly functionalized 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives. nih.gov While this specific example builds an azaspiro[4.4]nonane core, the underlying principle is directly applicable to the construction of the azaspiro[4.5]decane framework. The ability to systematically vary each of the three components allows for the rapid generation of a diverse library of spiro compounds for further investigation.
Table 1: Example of a Three-Component Reaction for Spirocycle Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Resulting Spiro-System | Key Features |
|---|
Process Optimization and Scalability Considerations
Optimizing the synthesis of this compound for large-scale production requires careful consideration of reaction conditions, efficiency, and the purification of the final enantiomerically pure compound. Key areas of focus include the adoption of modern manufacturing technologies like continuous flow chemistry and the implementation of robust methods for chiral purification and control.
Continuous Flow Chemistry in the Synthesis of Azaspiro[4.5]decane Derivatives
Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical ingredients, offering significant advantages over traditional batch processing. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors where the chemical transformation occurs. nih.gov This methodology provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved product yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. nih.govmdpi.com
The synthesis of complex molecules often involves multi-step sequences which can be "telescoped" in flow chemistry, where the output from one reactor flows directly into the next without the need for intermediate isolation and purification. nih.gov This approach significantly reduces manufacturing time and solvent usage. nih.gov For the synthesis of azaspiro[4.5]decane derivatives, flow chemistry can be applied to key steps such as hydrogenations, cross-coupling reactions, or the formation of the heterocyclic ring system, facilitating a more efficient and scalable process. nih.govnih.gov
Table 2: Comparison of Batch vs. Continuous Flow Processing
| Feature | Batch Processing | Continuous Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface-area-to-volume ratio; potential for hot spots. | High surface-area-to-volume ratio; excellent heat transfer and temperature control. nih.gov |
| Safety | Handling of large quantities of hazardous materials; risk of thermal runaway. | Small reactor volumes improve safety; unstable intermediates can be generated and used in situ. nih.gov |
| Scalability | Often requires re-optimization of reaction conditions. | Scaled by running the system for longer periods or by "numbering-up" parallel reactors. |
| Process Control | Difficult to precisely control reaction time and mixing. | Precise control over residence time, stoichiometry, and mixing. mdpi.com |
| Efficiency | Can involve multiple isolation and purification steps. | Enables telescoped, multi-step synthesis, reducing manual handling and waste. nih.gov |
Chiral Resolution Techniques for Enantiomeric Purity Enhancement
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), a chiral resolution step is necessary to isolate the desired (R)-enantiomer of 8-Azaspiro[4.5]decan-1-ol. Chiral resolution separates the two enantiomers, a critical step for ensuring the pharmacological activity resides in the correct stereoisomer.
One established method involves the derivatization of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization or chromatography. Following separation, the chiral auxiliary is removed to yield the pure enantiomers. Another powerful technique is chiral chromatography, where the racemic mixture is passed through a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to separate.
In research on related 1-oxa-8-azaspiro[4.5]decane analogues, optical resolution was successfully performed to separate the enantiomers of compounds like 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one, demonstrating the feasibility of this approach within this specific chemical family. nih.gov
Table 3: Overview of Chiral Resolution Techniques
| Technique | Principle | Applicability |
|---|---|---|
| Diastereomeric Salt Formation | A racemic base is reacted with a chiral acid (or vice versa) to form diastereomeric salts, which are separated by crystallization. | Applicable to compounds with acidic or basic functional groups. |
| Chiral Chromatography (e.g., HPLC, SFC) | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | Broadly applicable and can be used for both analytical and preparative scales. |
| Enzymatic Resolution | An enzyme selectively catalyzes a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one. | Highly selective but specific to the substrate and enzyme. |
Control of Stereogenic Centers During Synthesis
The most elegant and efficient strategy for producing an enantiomerically pure compound is through asymmetric synthesis, where the desired stereogenic center is created selectively during the reaction sequence. This approach avoids the formation of a racemic mixture, thereby eliminating the need for a potentially low-yielding resolution step and not wasting the unwanted enantiomer. mdpi.com
Key strategies for controlling stereogenic centers include:
Use of a Chiral Pool: Starting the synthesis with a readily available, enantiomerically pure natural product that already contains some of the required stereocenters.
Chiral Auxiliaries: A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.
Asymmetric Catalysis: A small amount of a chiral catalyst (metal-based, organocatalyst, or enzyme) is used to favor the formation of one enantiomer over the other. mdpi.com
For the azaspiro[4.5]decane system, establishing the absolute configuration of the final product is critical. X-ray crystal structure analysis is a definitive method for this determination. For instance, the absolute configuration of the biologically active (-)-isomer of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane was confirmed to be S, which was crucial for its further development. nih.gov This highlights the importance of rigorous stereochemical control and analysis in the synthesis of these complex spirocyclic molecules. nih.govnih.gov
Table 4: Strategies for Asymmetric Synthesis
| Strategy | Description | Advantages |
|---|---|---|
| Chiral Pool Synthesis | Utilizes enantiopure starting materials from nature. | Stereocenters are pre-defined. |
| Chiral Auxiliaries | A temporary chiral group directs bond formation. | Can be highly predictable and reliable. |
| Asymmetric Catalysis | A chiral catalyst generates a chiral product from an achiral substrate. mdpi.com | Highly efficient (a small amount of catalyst can produce a large amount of product). |
Chemical Derivatization and Functionalization of the R 8 Azaspiro 4.5 Decan 1 Ol Scaffold
Transformations at the Hydroxyl Moiety of (R)-8-Azaspiro[4.5]decan-1-ol
The secondary alcohol of this compound is a key site for introducing structural diversity. Its reactivity allows for a range of transformations, including esterification, etherification, oxidation, and nucleophilic substitution, enabling the fine-tuning of the molecule's physicochemical properties.
The hydroxyl group can be readily converted into esters and ethers to alter the polarity, lipophilicity, and metabolic stability of the parent molecule.
Esterification: This is typically achieved by reacting the alcohol with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acidic byproduct. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation directly from a carboxylic acid.
Etherification: The Williamson ether synthesis is a common method for forming ethers from this scaffold. The process involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, yielding the desired ether.
These reactions are fundamental in medicinal chemistry for creating prodrugs or modifying a compound's absorption and distribution characteristics.
The secondary alcohol can be oxidized to the corresponding ketone, 8-Azaspiro[4.5]decan-1-one. This transformation opens up further avenues for functionalization.
Common oxidizing agents for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) or chromium trioxide (CrO₃), as well as milder, more modern reagents such as Dess-Martin periodinane or Swern oxidation conditions. The resulting ketone provides a new electrophilic center for reactions like reductive amination or the addition of organometallic reagents.
Conversely, the ketone can be selectively reduced back to the alcohol. The stereochemical outcome of this reduction can often be controlled by the choice of reducing agent. For instance, sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. The approach of the hydride reagent can be influenced by the steric environment of the spirocyclic system, potentially favoring the formation of one diastereomer over the other.
To perform a nucleophilic substitution at the carbon bearing the hydroxyl group, the -OH must first be converted into a better leaving group. A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base.
Once the leaving group is in place, it can be displaced by a variety of nucleophiles. A notable example is the introduction of a fluorine atom via nucleophilic substitution, a strategy often employed in the synthesis of radiolabeled imaging agents. In a similar system, a tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative was successfully reacted with a fluoride (B91410) source to produce the corresponding ¹⁸F-labeled compound for positron emission tomography (PET). nih.gov This highlights the utility of this reaction in creating specialized chemical probes.
Table 1: Summary of Transformations at the Hydroxyl Moiety
| Reaction Type | Reagents & Conditions | Product Functional Group |
| Esterification | Acyl chloride/anhydride, base (e.g., pyridine) | Ester |
| Etherification | 1. Strong base (e.g., NaH) 2. Alkyl halide | Ether |
| Oxidation | PCC, CrO₃, Swern, Dess-Martin | Ketone |
| Reduction | NaBH₄, LiAlH₄ | Alcohol |
| Nucleophilic Substitution | 1. TsCl/MsCl, base 2. Nucleophile (e.g., F⁻) | Substituted alkane |
Modifications and Substitutions at the 8-Azaspiro[4.5]decane Nitrogen
The secondary amine in the piperidine (B6355638) ring is a versatile handle for introducing a wide range of substituents, significantly expanding the chemical space accessible from the this compound scaffold.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the alkyl halide. The synthesis of derivatives like 8-methyl-8-azaspiro[4.5]decan-2-amine demonstrates this type of transformation. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another powerful method for N-alkylation.
N-Acylation: The amine readily reacts with acyl chlorides or anhydrides to form stable amide derivatives. These reactions are typically high-yielding and are fundamental in peptide chemistry and the synthesis of other biologically active molecules.
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the nitrogen atom to prevent it from interfering with reactions at other sites, such as the hydroxyl group. This is achieved by introducing a nitrogen protecting group. organic-chemistry.org
The choice of protecting group is critical and depends on its stability to the reaction conditions planned for other parts of the molecule and the mildness of the conditions required for its eventual removal. nih.gov Carbamates are among the most widely used protecting groups for amines. masterorganicchemistry.com
tert-Butoxycarbonyl (Boc) Group: This is one of the most common amine protecting groups. masterorganicchemistry.com It is easily installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The Boc group is stable under a wide range of nucleophilic and basic conditions but can be cleanly removed with strong acids, such as trifluoroacetic acid (TFA). masterorganicchemistry.com The use of a Boc group has been documented for the closely related 1-oxa-8-azaspiro[4.5]decane scaffold, confirming its applicability. achemblock.com
Carboxybenzyl (Cbz or Z) Group: Installed using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂, Pd/C). masterorganicchemistry.comyoutube.com This provides an "orthogonal" deprotection strategy to the Boc group, meaning one can be removed without affecting the other, which is invaluable in complex syntheses. masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc) Group: This group is stable to acidic and hydrogenation conditions but is removed under mild basic conditions, often using a secondary amine like piperidine. masterorganicchemistry.comresearchgate.net
The strategic application and cleavage of these groups allow for precise, regioselective modifications at other positions on the this compound scaffold.
Table 2: Common Nitrogen Protecting Groups and Cleavage Conditions
| Protecting Group | Abbreviation | Installation Reagent | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com |
| Carboxybenzyl | Cbz or Z | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) masterorganicchemistry.com |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) masterorganicchemistry.comresearchgate.net |
| Nitrobenzenesulfonyl | Ns | 2-Nitrobenzenesulfonyl chloride | Thiolates (e.g., PhSH) and base tcichemicals.com |
Introduction of Aryl and Heteroaryl Moieties via N-Arylation
The secondary amine of the 8-azaspiro[4.5]decane ring system is a prime site for introducing aryl and heteroaryl groups through N-arylation reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of compounds targeting various biological receptors. Common methods for N-arylation include the Buchwald-Hartwig amination and the Ullmann condensation.
The Ullmann condensation, a classic method for forming carbon-nitrogen bonds, typically involves the reaction of an amine with an aryl halide in the presence of a copper catalyst at elevated temperatures. organic-chemistry.orgmagtech.com.cn While effective, this method often requires harsh reaction conditions. magtech.com.cn
More contemporary approaches, such as the Buchwald-Hartwig palladium-catalyzed cross-coupling reaction, offer milder conditions and broader substrate scope. This reaction utilizes a palladium catalyst with a suitable ligand to couple the amine with an aryl halide or triflate. The choice of ligand is critical for the reaction's success and can influence the yield and purity of the N-arylated product.
Nitrogen-containing heterocycles are prevalent in a vast number of biologically active compounds and approved drugs, underscoring the importance of N-arylation in drug discovery. nih.govrsc.org The introduction of these moieties can significantly impact a molecule's binding affinity, selectivity, and pharmacokinetic properties.
For instance, in the development of antagonists for the γ-aminobutyric acid type A receptor (GABAAR), various substituted phenyl groups were introduced onto a related 3,9-diazaspiro[5.5]undecane scaffold. soton.ac.uk These studies revealed that the nature and position of the substituents on the aromatic ring play a significant role in the binding affinity of the compounds. soton.ac.uk While a direct correlation was not established, a preference for polar and electron-donating substituents at the meta- or para-positions was observed for improved affinity. soton.ac.uk
Table 1: Examples of N-Arylation Reactions on Azaspirocyclic Scaffolds
| Catalyst System | Arylating Agent | Nucleophile | Reaction Type | Reference |
| Copper | Aryl Halide | Amine | Ullmann Condensation | organic-chemistry.orgmagtech.com.cn |
| Palladium/Ligand | Aryl Halide/Triflate | Amine | Buchwald-Hartwig Amination |
Spiro Ring System Modifications and Analog Design
Alterations to the core spirocyclic structure of this compound can lead to novel analogs with distinct conformational properties and biological activities. These modifications can involve changing the size of the rings, incorporating additional heteroatoms, or introducing new stereocenters.
Strategies for Ring Expansion and Contraction
Modifying the ring size of the 8-azaspiro[4.5]decane system can provide access to new chemical space. Ring-rearrangement metathesis (RRM) is a powerful strategy for such transformations. For example, RRM of 1-substituted 7-azanorbornenes has been utilized as a synthetic route to 1-azaspiro[4.5]decane systems. researchgate.net
Another approach involves the synthesis of lactams, which can then be transformed into spiro compounds. For instance, lactams can be diallylated and subsequently undergo ring-closing metathesis (RCM) to form spirocyclic systems. researchgate.net These methods offer pathways to both expand and contract the rings of the parent scaffold, leading to a diverse range of analogs.
Incorporation of Additional Heteroatoms within the Spiro System
The introduction of additional heteroatoms, such as oxygen or another nitrogen, into the spirocyclic framework can significantly alter the physicochemical properties of the molecule, including its polarity, hydrogen bonding capacity, and metabolic stability. epa.gov This strategy is often employed in drug design to create bioisosteres of existing scaffolds.
For example, the synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been reported, demonstrating the feasibility of incorporating a second nitrogen atom into a related spirocyclic system. researchgate.netacs.orgcapes.gov.br Similarly, various oxa-azaspiro[4.5]decane derivatives have been synthesized, such as 1-oxa-8-azaspiro[4.5]decan-3-ol and 1,4-dioxa-8-azaspiro[4.5]decane. nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.commerckmillipore.com These compounds serve as valuable intermediates and scaffolds in medicinal chemistry. The presence of these additional heteroatoms can lead to improved biological activity and create novel intellectual property. rsc.org
Table 2: Examples of Heteroatom-Containing Azaspiro[4.5]decane Analogs
| Compound Name | Molecular Formula | CAS Number | Reference |
| 1-Oxa-8-azaspiro[4.5]decan-3-ol | C₈H₁₅NO₂ | 757239-76-2 | sigmaaldrich.com |
| 1,4-Dioxa-8-azaspiro[4.5]decane | C₇H₁₃NO₂ | 177-11-7 | sigmaaldrich.com |
| 8-Oxa-1-azaspiro[4.5]decan-3-ol | C₈H₁₅NO₂ | Not Available | uni.lu |
| 8-Oxa-2-azaspiro[4.5]decan-1-one | C₈H₁₃NO₂ | Not Available | uni.lu |
Stereoselective Introduction of Additional Substituents
The stereoselective introduction of substituents onto the spirocyclic scaffold is crucial for creating specific stereoisomers, which can exhibit vastly different biological activities. The rigid nature of the 8-azaspiro[4.5]decane framework can facilitate diastereoselective reactions.
For instance, the synthesis of di-spirooxindole analogs often proceeds with high stereoselectivity. nih.gov Methodologies for achieving stereoselective synthesis often rely on the use of chiral auxiliaries or catalysts to control the formation of new stereocenters. youtube.com The development of such methods is essential for the preparation of enantiomerically pure compounds for pharmacological evaluation.
Recent advancements have focused on creating spirocycles with gem-difluoro-cycloalkane moieties, which can offer unique properties for medicinal chemistry applications. osi.lv The stereocontrolled synthesis of these and other substituted azaspirocycles remains an active area of research, aiming to provide a wider array of structurally diverse and biologically active molecules.
Stereochemical and Conformational Analysis of R 8 Azaspiro 4.5 Decan 1 Ol and Its Derivatives
Determination of Absolute and Relative Stereochemistry
The unambiguous assignment of stereocenters within the (R)-8-Azaspiro[4.5]decan-1-ol framework and its derivatives is achieved through a combination of sophisticated analytical methods. These techniques provide precise information on the spatial arrangement of atoms, which is fundamental to structure-activity relationship studies.
Advanced Chiral Analytical Techniques (e.g., Chiral HPLC, Marfey's Reagent Analysis)
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of enantiomers. sigmaaldrich.com For azaspiro compounds and their derivatives, specialized chiral stationary phases (CSPs) are employed to achieve enantioseparation. sigmaaldrich.comresearchgate.net The choice of CSP and mobile phase is crucial for successful resolution. For instance, polysaccharide-based CSPs, such as those derived from amylose, have proven effective in resolving a wide range of chiral compounds, including those with similar structures to azaspiro[4.5]decane derivatives. researchgate.netmdpi.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times and allowing for their quantification. sigmaaldrich.com
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is another advanced technique used for determining the absolute configuration of chiral amines and amino acids. nih.govspringernature.com The method involves the derivatization of the chiral amine with Marfey's reagent to form diastereomers. springernature.comresearchgate.net These diastereomers can then be separated and analyzed by reversed-phase HPLC. springernature.com The elution order of the diastereomers provides information about the stereochemistry of the original amine. researchgate.net This technique has been successfully applied to complex natural products and can be a valuable tool for confirming the stereochemistry of this compound and its derivatives. researchgate.net
X-ray Crystallography for Precise Structural Elucidation
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of crystalline compounds, providing unequivocal evidence of absolute and relative stereochemistry. fishersci.com For 8-azaspiro[4.5]decane derivatives, single-crystal X-ray diffraction analysis reveals precise bond lengths, bond angles, and torsional angles. This data allows for the unambiguous assignment of the stereoconfiguration at the chiral centers and provides insight into the preferred conformation of the molecule in the solid state. researchgate.net For example, in the analysis of related spirocyclic systems, X-ray crystallography has been used to confirm the chair conformation of the piperidine (B6355638) ring and the spatial relationship of substituents. researchgate.net The crystal structure of azaspirodecane derivatives has been investigated at low temperatures (150K) to minimize thermal vibrations and obtain a more accurate structural model. fishersci.com
Conformational Landscape and Dynamics of the 8-Azaspiro[4.5]decane System
Analysis of Ring Puckering and Conformational Isomerism
The cyclopentane (B165970) and piperidine rings in the 8-azaspiro[4.5]decane system are not planar and adopt puckered conformations to relieve ring strain. chemrxiv.orgslideshare.net The piperidine ring typically exists in a chair conformation, which is the most stable arrangement for six-membered rings. nih.gov However, boat and twist-boat conformations are also possible and can be populated depending on the substitution pattern and solvent environment. slideshare.netnih.gov The cyclopentane ring is more flexible and can adopt various envelope and twist conformations. researchgate.net
The interplay between the puckering of the two rings leads to different conformational isomers. slideshare.net These isomers can interconvert through low-energy barriers, resulting in a dynamic equilibrium. nih.gov The study of these conformational preferences is crucial as they can significantly influence the biological activity of the molecule. enamine.net
Application of Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. nih.govnih.gov Proton (¹H) and Carbon-13 (¹³C) NMR chemical shifts, coupling constants (J-values), and Nuclear Overhauser Effect (NOE) data provide valuable information about the geometry and connectivity of the molecule. mdpi.comauremn.org.br For instance, the magnitude of vicinal coupling constants can be used to determine dihedral angles and thus the puckering of the rings. nih.gov NOE experiments can identify protons that are close in space, which helps to define the relative orientation of different parts of the molecule. nih.gov Two-dimensional NMR techniques like COSY, HSQC, and HMBC are instrumental in assigning the complex spectra of these molecules. mdpi.com
Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, which are sensitive to its conformation. auremn.org.br Specific absorption bands in the IR spectrum can be assigned to the stretching and bending vibrations of different functional groups. mdpi.com Changes in the position and intensity of these bands can indicate conformational changes. For example, the C-N stretching frequency can be influenced by the conformation of the piperidine ring.
Influence of Substituents on Conformational Preferences
The presence of substituents on the 8-azaspiro[4.5]decane skeleton can significantly influence the conformational equilibrium. fishersci.com The size, polarity, and electronic properties of the substituents can alter the relative energies of different conformers. For example, a bulky substituent on the piperidine ring will generally prefer an equatorial position to minimize steric hindrance. mdpi.com In a study of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, it was found that the phenyl ring consistently occupies the equatorial position to avoid steric clashes. mdpi.com
Computational modeling, such as Density Functional Theory (DFT) calculations, can be used to predict the relative energies of different conformations and to understand the effect of substituents on the conformational landscape. mdpi.com These theoretical calculations, when combined with experimental data from NMR and X-ray crystallography, provide a comprehensive picture of the stereochemical and conformational properties of this compound and its derivatives.
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling serve as powerful tools in the stereochemical and conformational analysis of this compound and its derivatives. These theoretical methods provide deep insights into the molecule's three-dimensional structure, stability, and potential interactions with biological targets, complementing experimental data and guiding further research. The inherent rigidity and complex three-dimensional nature of the azaspiro[4.5]decane scaffold make it an ideal candidate for computational investigation. ed.ac.ukacs.org
Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. In the context of this compound and its derivatives, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms (geometry optimization) and predicting the energetics of different conformations and reaction pathways.
DFT calculations have been successfully employed to rationalize the stereochemical outcomes of reactions involving the azaspiro[4.5]decane core. nih.gov For instance, in the synthesis of related dibenzo 1-azaspiro[4.5]decane derivatives, DFT calculations were performed to understand the high levels of diastereocontrol observed experimentally. nih.govua.es These calculations can model transition states and intermediates to elucidate the factors governing the formation of a specific stereoisomer. By calculating the energies of different potential structures, researchers can predict the most likely and stable molecular geometry. researchgate.net
The general procedure for such studies involves:
Ground State Geometry Optimization: DFT methods, such as B3LYP with a basis set like 6-31++G(d,p), are used to find the lowest energy conformation of the molecule. researchgate.net
Frequency Calculations: These are performed to confirm that the optimized geometry represents a true energy minimum (i.e., no imaginary frequencies) and to predict theoretical vibrational spectra (IR and Raman). researchgate.net
Energetics Analysis: The relative energies of different isomers or conformers are calculated to determine their thermodynamic stability. This is crucial for understanding the preference for the (R)-configuration and the specific orientation of the hydroxyl group in this compound.
| DFT Application | Objective | Typical Method/Basis Set | Key Findings/Insights | Reference |
|---|---|---|---|---|
| Geometry Optimization | Determine the most stable 3D structure of the molecule. | B3LYP/6-31++G(d,p) | Provides optimized bond lengths, bond angles, and dihedral angles for the ground state. | researchgate.net |
| Stereochemical Analysis | Rationalize the stereochemical course of a reaction leading to specific isomers. | Not specified | Calculation of transition state energies to explain high diastereocontrol in synthesis. | nih.gov |
| Energetics | Compare the stability of different conformers or isomers. | Not specified | Rationalizes the preference for a particular stereochemical outcome, in excellent agreement with experimental findings. | nih.gov |
| Reactivity Analysis | Study the molecule's reactivity through frontier molecular orbitals and chemical reactivity descriptors. | B3LYP/6-31++G(d,p) | Provides insights into electron delocalization and potential sites for chemical reactions. | researchgate.net |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes and explore the potential energy surface.
For a flexible molecule like this compound, which contains a piperidine ring that can adopt chair, boat, or twist-boat conformations, and a cyclopentanol (B49286) ring, MD simulations are crucial for exploring its accessible conformational space. These simulations can reveal how the molecule behaves in a solution or when interacting with a biological target, providing a more realistic picture than a single static structure.
MD simulations on related spirocyclic systems have been conducted for time scales ranging from nanoseconds to microseconds to evaluate the stability of ligand-protein complexes. researchgate.netmdpi.com Key parameters analyzed during MD simulations include:
Root-Mean-Square Deviation (RMSD): Measures the average deviation of atomic positions from a reference structure, indicating the stability of the simulation. Stable systems show fluctuations around a constant value. mdpi.com
Root-Mean-Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule. mdpi.com
Solvent-Accessible Surface Area (SASA): Calculates the surface area of the molecule accessible to a solvent, providing information on how its shape changes. mdpi.com
| Parameter | Description | Typical Simulation Time | Insights Gained | Reference |
|---|---|---|---|---|
| RMSD | Root-Mean-Square Deviation; measures structural stability over time. | 50-500 ns | Confirms that the molecular structure remains stable and does not undergo major conformational changes. | mdpi.com |
| RMSF | Root-Mean-Square Fluctuation; identifies flexible regions of the molecule. | 50-500 ns | Highlights which parts of the azaspirodecane scaffold are rigid versus flexible. | mdpi.com |
| Radius of Gyration | Measures the compactness of the molecule. | 50-500 ns | Indicates whether the molecule maintains a compact structure or unfolds. | mdpi.com |
| SASA | Solvent-Accessible Surface Area; measures the exposed surface area. | 50-500 ns | Provides information on the behavior and stability of complexes in a simulated physiological environment. | researchgate.net |
By simulating the molecule's dynamics, researchers can identify the most populated conformational states and the energy barriers between them, providing a comprehensive understanding of the stereochemical and conformational landscape of this compound.
Molecular Docking and Ligand-Receptor Interaction Modeling (theoretical aspect)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. researchgate.net The rigid, three-dimensional structure of azaspiro compounds makes them attractive scaffolds for designing ligands that can effectively interact with protein binding sites. ed.ac.uk
The theoretical process of molecular docking involves:
Preparation of Receptor and Ligand: The 3D structures of the target protein and the ligand are prepared. For the ligand, this involves generating a low-energy 3D conformation, often using methods like DFT as described above.
Docking Algorithm: A search algorithm systematically explores various orientations and conformations of the ligand within the receptor's binding site.
Scoring Function: A scoring function is used to estimate the binding affinity (e.g., binding energy) for each generated pose. The poses are then ranked, with the top-ranked pose representing the most likely binding mode.
Studies on derivatives of the azaspiro[4.5]decane scaffold have utilized molecular docking to understand their biological activity. For example, N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives were evaluated as influenza virus fusion inhibitors, and docking simulations were used to model their interaction with the hemagglutinin protein. nih.gov Similarly, a 1,4-dioxa-8-azaspiro[4.5]decane derivative was studied as a ligand for the σ1 receptor, a target for tumor imaging, with docking helping to understand its binding affinity and selectivity. nih.gov These studies demonstrate how docking can elucidate the key intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—that stabilize the ligand-receptor complex.
| Compound Class | Biological Target | Objective of Docking | Key Theoretical Finding | Reference |
|---|---|---|---|---|
| N-(1-thia-4-azaspiro[4.5]decan-4-yl)-carboxamides | Influenza Virus Hemagglutinin | To support the hypothesis that the compounds act as fusion inhibitors. | Identified binding modes that correlate with structure-activity relationships. | nih.gov |
| 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane derivative | σ1 Receptor | To understand high binding affinity and selectivity. | Predicted binding poses consistent with experimental affinity data (Ki = 5.4 ± 0.4 nM). | nih.gov |
| General Ligands | GABAA Receptor | To screen compounds for anticonvulsant activity. | Identified ligands with favorable binding scores and hydrogen bond interactions within the active site. | researchgate.net |
For this compound, molecular docking could be used to screen for potential biological targets or to design more potent derivatives by optimizing interactions within a known binding site.
Applications of R 8 Azaspiro 4.5 Decan 1 Ol As a Chiral Scaffold in Advanced Chemical Research
Role in Asymmetric Synthesis and Target Molecule Construction
The inherent chirality of (R)-8-Azaspiro[4.5]decan-1-ol makes it an excellent starting material or auxiliary for asymmetric synthesis, a process that selectively produces one of a pair of mirror-image molecules, known as enantiomers. This control is crucial in pharmacology, as different enantiomers of a drug can have vastly different biological effects.
Asymmetric Synthesis of Enantioenriched Organic Compounds
The azaspiro[4.5]decane framework is a key structural motif in a variety of biologically active compounds. The use of enantiomerically pure starting materials like this compound allows for the synthesis of target molecules with a high degree of stereochemical purity. This approach is fundamental in creating enantioenriched organic compounds, where one enantiomer is present in a significantly greater amount than the other.
Building Block for the Synthesis of Complex Natural Product Analogs
This compound and its derivatives serve as crucial building blocks in the total synthesis of complex natural products. Notably, the 6-azaspiro[4.5]decane skeleton, a close structural relative, is the core of marine alkaloids like halichlorine and pinnaic acid. rsc.orgresearchgate.netrsc.org These natural products exhibit a wide range of biological activities, making them attractive targets for synthetic chemists. rsc.orgresearchgate.netrsc.org The synthesis of analogs of these natural products allows researchers to explore structure-activity relationships and develop new compounds with improved therapeutic properties.
Strategies for constructing the 6-azaspiro[4.5]decane ring system have been a significant focus of research. rsc.orgnih.gov For instance, a stereocontrolled approach has been developed to prepare intermediates for the synthesis of both halichlorine and pinnaic acid, starting from an azaspirobicyclic ketone. nih.gov These synthetic efforts highlight the importance of the azaspiro[4.5]decane scaffold in accessing complex molecular architectures. rsc.orgnih.gov
Contribution to Ligand Design and Medicinal Chemistry
The conformationally restricted nature of the this compound scaffold is highly advantageous in medicinal chemistry. By locking parts of a molecule into a specific three-dimensional arrangement, chemists can design ligands that bind with high affinity and selectivity to their biological targets.
Development of Ligands for Specific Receptor Targets
The 8-azaspiro[4.5]decane core has been successfully incorporated into ligands for various receptor targets, including the sigma-1 (σ1) receptors. nih.govresearchgate.net These receptors are implicated in a range of central nervous system disorders. researchgate.net Researchers have designed and synthesized series of 1-oxa-8-azaspiro[4.5]decane derivatives that exhibit nanomolar affinity for σ1 receptors. nih.govresearchgate.net For example, certain derivatives showed high affinity (Ki values in the nanomolar range) and moderate to good selectivity over σ2 receptors. nih.govresearchgate.net
Derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have also been evaluated as σ1 receptor ligands, with some showing high affinity and selectivity. nih.gov These findings demonstrate the versatility of the azaspiro[4.5]decane scaffold in developing potent and selective ligands for important biological targets.
Design of Conformationally Constrained Molecules for Biological Probes
The rigid structure of this compound is ideal for designing conformationally constrained molecules that can serve as biological probes. nih.govresearchgate.net These probes are essential tools for studying the function of biological systems. By incorporating a radiolabel, such as fluorine-18 (B77423), into these spirocyclic structures, researchers can create agents for positron emission tomography (PET) imaging. nih.govnih.gov
For instance, a radiolabeled 1-oxa-8-azaspiro[4.5]decane derivative has been investigated as a potential brain imaging agent for σ1 receptors. nih.gov Biodistribution studies in mice demonstrated high initial brain uptake, and the accumulation of the radiotracer in σ1 receptor-rich areas of the brain could be blocked by a known σ1 receptor ligand, indicating specific binding. nih.gov Similarly, a fluorine-18 labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative has shown promise as a PET imaging agent for tumors that overexpress σ1 receptors. nih.gov
Integration into Chemical Libraries for High-Throughput Screening
The 8-azaspiro[4.5]decane scaffold is a valuable component of chemical libraries used in high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds for their biological activity against a specific target. The inclusion of spirocyclic compounds like derivatives of this compound increases the structural diversity of these libraries, enhancing the probability of discovering novel hit compounds. The commercial availability of various 8-azaspiro[4.5]decane derivatives facilitates their incorporation into such screening collections. fluorochem.co.uksigmaaldrich.com
Emerging Applications in Materials Science and Other Fields
The rigid, three-dimensional structure of the azaspiro[4.5]decane framework, combined with the specific chirality of the (R)-enantiomer, makes this compound a compelling building block for creating advanced materials. Its inherent chirality and functional groups (a secondary amine and a hydroxyl group) offer versatile points for modification and incorporation into larger, complex structures. While its applications have been historically concentrated in medicinal chemistry, its potential in materials science is a growing area of research. The unique spatial arrangement of substituents that can be achieved with this scaffold is of significant interest for developing materials with novel optical, electronic, and recognition properties.
Synthesis of Novel Polymers and Supramolecular Architectures
While direct polymerization of this compound is not yet widely documented in literature, the synthesis of related azaspiro compounds into polymeric structures highlights its potential. For example, a related compound, 1,4-Dioxa-8-azaspiro[4.5]decane, has been successfully used in the synthesis of spirocyclotriphosphazenes. sigmaaldrich.com This demonstrates the capability of the azaspiro core to be integrated into inorganic polymer chains, suggesting that this compound could be used to create novel chiral hybrid organic-inorganic polymers.
The principles of supramolecular chemistry, which involve self-assembly of molecules into larger, ordered structures, are particularly relevant. mdpi.com The defined stereochemistry of this compound can direct the self-assembly process, leading to the formation of complex chiral architectures. These assemblies are of interest for creating "smart" materials that can respond to external stimuli. mdpi.com
| Research Area | Potential Contribution of this compound | Related Example |
| Chiral Polymers | Induce helical structures in polymer backbones, creating materials with chiroptical properties. | Chiral solvents like limonene (B3431351) can induce a helical structure in certain polymers. researchgate.net |
| Hybrid Polymers | Serve as a chiral building block for organic-inorganic hybrid polymers. | 1,4-Dioxa-8-azaspiro[4.5]decane used to synthesize spirocyclotriphosphazenes. sigmaaldrich.com |
| Supramolecular Assemblies | Direct the formation of complex, ordered chiral structures through self-assembly. | Chiral molecules are used to control the construction of helical supramolecular structures. mdpi.com |
Utilization in the Development of Specialty Chemicals and Advanced Materials
The unique three-dimensional shape of spirocycles is increasingly being explored for the development of specialty chemicals and advanced materials beyond pharmaceuticals. enamine.net The rigidity and defined stereochemistry of this compound make it a valuable scaffold for creating molecules with specific spatial arrangements, which is critical for applications in fields like catalysis and separation science.
One promising application is in the development of chiral stationary phases for chromatography. The enantiomerically pure nature of this compound could be leveraged by immobilizing it or its derivatives onto a solid support like silica. Such a stationary phase could be used for the separation of racemic mixtures, a critical process in the pharmaceutical and fine chemical industries. The development of lab-made chiral polymers for such separations is an area of active research, as it allows for precise control over the material's structure and properties. mdpi.com
The synthesis of various derivatives of the 1-oxa-8-azaspiro[4.5]decane core for biological applications also points to its utility as a scaffold for specialty chemicals. nih.govnih.gov These efforts demonstrate that the core structure is synthetically versatile and can be modified to tune its properties for specific targets, a principle that is directly applicable to materials science.
| Application Area | Role of this compound Scaffold | Supporting Research |
| Chiral Separation | As a chiral selector in stationary phases for HPLC to separate enantiomers. | Lab-made optically active polymers are being developed for chiral purification. mdpi.com |
| Optoelectronics | Inducing chiroptical properties like circularly polarized luminescence in functional materials. | Chiral scaffolds are used to create materials for chiral optoelectronics. mdpi.com |
| Asymmetric Catalysis | As a chiral ligand for metal catalysts to control the stereochemical outcome of reactions. | The rigid structure of spirocycles is advantageous in designing catalysts. nih.gov |
Future Directions and Advanced Research Frontiers for R 8 Azaspiro 4.5 Decan 1 Ol
Development of Next-Generation Stereoselective Synthetic Methodologies
The synthesis of enantiomerically pure spirocycles like (R)-8-Azaspiro[4.5]decan-1-ol is a persistent challenge in organic chemistry. rsc.org While classical resolution and early asymmetric methods have been foundational, the future lies in the development of more efficient, atom-economical, and scalable stereoselective strategies.
Future research will likely focus on several key areas:
Organocatalysis: The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. rsc.org For the synthesis of the this compound scaffold, future methodologies may employ novel chiral organocatalysts to construct the spirocyclic core in a highly enantioselective manner. This approach often offers milder reaction conditions and avoids contamination with metal residues.
Transition-Metal Catalysis: Advances in transition-metal catalysis will continue to provide powerful tools for stereoselective synthesis. nih.gov The development of new chiral ligands for metals like palladium, rhodium, and iridium could enable novel cyclization strategies to form the azaspiro[4.5]decane ring system with high control over the stereochemistry at the spirocenter.
Biocatalysis: The use of enzymes for stereoselective transformations offers unparalleled selectivity and sustainability. rsc.org Engineered enzymes could be developed to catalyze key steps in the synthesis of this compound, potentially leading to highly efficient and environmentally friendly processes.
Flow Chemistry: The integration of stereoselective catalytic methods with continuous flow technology can offer significant advantages in terms of safety, scalability, and reproducibility. uclm.es Future synthetic routes to this compound may be designed for implementation in flow reactors, allowing for rapid optimization and on-demand production.
| Methodology | Key Advantages | Potential Challenges for this compound Synthesis |
|---|---|---|
| Organocatalysis | Metal-free, mild conditions, readily available catalysts. | Catalyst loading, scalability for some transformations. |
| Transition-Metal Catalysis | High turnover numbers, broad substrate scope, diverse reactivity. | Metal contamination, ligand synthesis, cost. |
| Biocatalysis | High enantioselectivity, environmentally benign, mild conditions. | Enzyme stability, substrate specificity, process optimization. |
| Flow Chemistry | Improved safety, scalability, precise process control, rapid optimization. | Initial setup cost, potential for clogging with solid byproducts. |
Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis
The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is set to redefine how chemists approach the synthesis of complex molecules like this compound. sjp.ac.lkyoutube.com
Key areas of integration include:
Retrosynthetic Planning: AI-powered retrosynthesis tools can analyze the structure of this compound and propose novel and efficient synthetic routes that may not be obvious to a human chemist. beilstein-journals.org These tools can learn from the vast body of published chemical reactions to suggest innovative disconnections.
Reaction Optimization: Machine learning algorithms can be used to optimize reaction conditions for the synthesis of this compound with minimal experimental effort. researchgate.netsemanticscholar.org By analyzing the results of a small number of initial experiments, these algorithms can predict the optimal temperature, solvent, catalyst, and other parameters to maximize yield and stereoselectivity.
Prediction of Enantioselectivity: A significant challenge in asymmetric synthesis is the prediction of which catalyst will afford the desired enantiomer with high selectivity. ML models are being developed to predict the enantiomeric excess of a reaction based on the structures of the substrate, catalyst, and reagents. illinois.edunih.govrsc.org This could dramatically accelerate the discovery of optimal catalysts for the synthesis of this compound.
Automated Synthesis: The combination of AI-driven planning and ML-based optimization with robotic platforms can lead to fully automated synthesis. youtube.com Such systems could autonomously design and execute the synthesis of this compound and its analogs, significantly accelerating the pace of research and development.
Exploration of Novel Chemical Space and Bioisosteric Replacements based on the Azaspiro[4.5]decane Scaffold
The azaspiro[4.5]decane scaffold is a valuable starting point for the design of new bioactive molecules. Future research will focus on systematically exploring the chemical space around this core structure and identifying bioisosteric replacements to fine-tune pharmacological properties.
Scaffold Hopping and Bioisosterism: Computational and synthetic strategies will be employed to replace the azaspiro[4.5]decane core with other spirocyclic or non-spirocyclic scaffolds that maintain a similar three-dimensional arrangement of functional groups. nih.govresearchgate.netmdpi.com This "scaffold hopping" can lead to the discovery of novel chemotypes with improved properties. Similarly, bioisosteric replacement of the hydroxyl group or modifications to the piperidine (B6355638) ring can be explored to modulate activity, selectivity, and pharmacokinetic profiles.
Diversity-Oriented Synthesis: The development of synthetic routes that allow for the rapid generation of a diverse library of analogs based on the this compound scaffold will be a key focus. This will enable a more comprehensive exploration of the structure-activity relationship (SAR) for various biological targets.
Exploration of Uncharted Chemical Space: Natural products have historically been a rich source of novel molecular scaffolds. nih.govresearchgate.netnih.gov Future research may involve the use of computational tools to explore virtual chemical spaces and identify novel, synthetically accessible spirocyclic systems that are inspired by the azaspiro[4.5]decane motif but possess unique structural features. youtube.com
| Strategy | Objective | Key Methodologies |
|---|---|---|
| Scaffold Hopping | Discover novel chemotypes with improved properties while maintaining key pharmacophoric features. | Computational modeling, fragment-based design, multi-component reactions. |
| Bioisosteric Replacement | Fine-tune potency, selectivity, and ADME properties by replacing functional groups. | Medicinal chemistry expertise, computational analysis of electronic and steric properties. |
| Diversity-Oriented Synthesis | Rapidly generate a large and diverse library of analogs for high-throughput screening. | Combinatorial chemistry, parallel synthesis, multi-component reactions. |
Application of Advanced Spectroscopic and Analytical Techniques for Structural Characterization
The unambiguous determination of the three-dimensional structure, including the absolute configuration, of chiral molecules like this compound is crucial for understanding their biological activity. Future research will increasingly rely on a combination of advanced spectroscopic and analytical techniques.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful technique for determining the absolute configuration of chiral molecules in solution. biotools.usschrodinger.comnih.govbruker.comrsc.org By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute stereochemistry can be confidently assigned. This will be an invaluable tool for verifying the enantiopurity of synthetic batches of this compound and its derivatives.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR techniques, including the use of chiral solvating agents and multinuclear NMR, provide detailed information about the structure and stereochemistry of molecules. nih.govconsensus.appresearchgate.netacs.org New NMR pulse sequences and higher field strengths will continue to improve the ability to resolve complex spectra and determine the conformation of flexible molecules like this compound in solution. A recently developed NMR technique that directly detects molecular chirality without the need for chiral additives holds promise for streamlining analysis. theanalyticalscientist.com
X-ray Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. researchgate.netchemrxiv.orgresearchgate.net For this compound and its derivatives, obtaining suitable crystals will be key to understanding their solid-state packing and intermolecular interactions. X-ray circular dichroism is also an emerging technique for probing local molecular structures of chiral molecules. escholarship.org
Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide information about the shape and size of molecules, which can be used to differentiate between stereoisomers. nih.gov Tandem mass spectrometry (MS/MS) is also crucial for the structural elucidation of novel analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
